Bienvenue dans la boutique en ligne BenchChem!

1-(5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea

Lipophilic efficiency Physicochemical properties Drug-likeness

1-(5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea (CAS 1002041-65-7) is a synthetic, low-molecular-weight (MW 408.51 g/mol) 1,3,4-thiadiazole derivative bearing a 3,5-dimethoxybenzylthio moiety at the 5-position and a thiophen-2-yl urea group at the 2-position. The compound belongs to a well-explored class of thiadiazole-urea hybrids that have demonstrated activity against urease, various kinases, and cancer cell lines.

Molecular Formula C16H16N4O3S3
Molecular Weight 408.51
CAS No. 1002041-65-7
Cat. No. B2607698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea
CAS1002041-65-7
Molecular FormulaC16H16N4O3S3
Molecular Weight408.51
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3)OC
InChIInChI=1S/C16H16N4O3S3/c1-22-11-6-10(7-12(8-11)23-2)9-25-16-20-19-15(26-16)18-14(21)17-13-4-3-5-24-13/h3-8H,9H2,1-2H3,(H2,17,18,19,21)
InChIKeySERDYMCHZPEUHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea (CAS 1002041-65-7) – Chemical Identity and Core Pharmacophore


1-(5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea (CAS 1002041-65-7) is a synthetic, low-molecular-weight (MW 408.51 g/mol) 1,3,4-thiadiazole derivative bearing a 3,5-dimethoxybenzylthio moiety at the 5-position and a thiophen-2-yl urea group at the 2-position . The compound belongs to a well-explored class of thiadiazole-urea hybrids that have demonstrated activity against urease, various kinases, and cancer cell lines [1]. Its distinct substitution pattern—specifically the electron-rich 3,5-dimethoxybenzylthio group and the heteroaromatic thiophene ring—positions it as a versatile scaffold for structure-activity relationship (SAR) exploration in medicinal chemistry and chemical biology.

Why Simple Replacement of 1-(5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea with In-Class Analogues Risks Irreproducible Results


Thiadiazole-urea analogues exhibit steep SAR cliffs where minor substituent modifications on the thioether or the urea terminus can invert selectivity or reduce potency by orders of magnitude [1]. For example, replacement of a thiophen-2-yl urea with a 4-chlorophenyl urea eliminates the sulfur-mediated hydrogen-bonding and π-stacking interactions that are critical for certain kinase and urease targets, while swapping the 3,5-dimethoxybenzylthio group for a simple methylthio group significantly alters lipophilicity and metabolic stability [2]. Consequently, treating this compound as a fungible member of the thiadiazole-urea family—without head-to-head comparative data—can lead to failed assay replication and wasted procurement resources.

Decision-Critical Quantitative Differentiation of 1-(5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea Against Its Closest Structural Counterparts


Enhanced Lipophilic Efficiency (LipE) Driven by the 3,5-Dimethoxybenzylthio Substituent vs. Methylthio or Ethylthio Analogues

The 3,5-dimethoxybenzylthio group confers higher calculated logP (cLogP ≈ 3.8) compared to the methylthio (cLogP ≈ 2.2) or ethylthio (cLogP ≈ 2.6) congeners, while maintaining a topological polar surface area (tPSA ≈ 110 Ų) favorable for membrane permeation [1]. This translates to a predicated LipE (pIC50 – cLogP) advantage of up to 1.5 units that, if potency is retained, can improve oral absorption and reduce promiscuous binding [2].

Lipophilic efficiency Physicochemical properties Drug-likeness

Thiophen-2-yl Urea Moiety Confers Unique Hydrogen-Bonding Geometry Relative to Phenyl or 4-Chlorophenyl Urea Derivatives

In closely related 1,3,4-thiadiazole-urea series, the thiophen-2-yl group forms a characteristic bidentate hydrogen-bond network with the active-site flap residues of Helicobacter pylori urease (PDB 1E9Y), yielding IC50 values in the sub-micromolar range (0.87–8.32 µM) [1]. When the thiophene is replaced by a 4-chlorophenyl ring, docking scores decrease by approximately −0.8 kcal/mol and inhibitory activity drops >10-fold, indicating that the sulfur atom in the thiophene contributes both electrostatic and van der Waals stabilization that is absent in purely aromatic carbocyclic systems [2].

Urease inhibition Kinase selectivity Molecular docking

Cytotoxicity Differential in HepG-2 and A-549 Cell Lines: Thiophen-2-yl Thiadiazole Scaffold vs. Standard-of-Care Cisplatin

A panel of 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives synthesized by Gomha et al. displayed moderate-to-strong cytotoxicity against HepG-2 liver cancer cells (IC50 range: 4.37–25.3 µM) and A-549 lung cancer cells (IC50 range: 8.03–30.7 µM), with the most active analogue (20b) achieving IC50 values of 4.37±0.7 µM (HepG-2) and 8.03±0.5 µM (A-549), comparable to cisplatin (IC50 3.24±0.4 µM and 7.15±0.6 µM, respectively) [1]. The dimethoxybenzylthio substitution in the target compound is expected to further enhance cytotoxicity through increased cellular uptake and additional π-alkyl interactions with the dihydrofolate reductase (DHFR) binding pocket identified by molecular docking [2].

Anticancer activity Hepatocellular carcinoma Lung carcinoma

Antimicrobial Selectivity: Thiadiazole-Thioether vs. Thiadiazole-Amine Derivatives Against Methicillin-Resistant S. aureus (MRSA)

Thiadiazole derivatives bearing a benzylthio ether at the 5-position exhibit minimum inhibitory concentration (MIC) values of 8–16 µg/mL against MRSA, whereas the corresponding 5-amino-thiadiazole analogues show MICs > 64 µg/mL [1]. The thioether linkage appears to resist bacterial esterase-mediated hydrolysis and facilitates penetration through the peptidoglycan layer, a feature conserved in the 3,5-dimethoxybenzylthio substructure of the target compound [2]. This 4- to 8-fold improvement in antibacterial potency makes the thioether series the preferred scaffold for antimicrobial screening libraries.

Antimicrobial resistance MRSA Thioether bioisostere

Metabolic Stability Advantage of the 3,5-Dimethoxybenzyl Group over Unsubstituted Benzyl or Heteroarylmethyl Substituents

Methoxy substitution on the benzyl ring is a well-validated strategy to reduce CYP450-mediated benzylic hydroxylation. In liver microsome stability assays, compounds incorporating a 3,5-dimethoxybenzyl group demonstrate half-lives (t₁/₂) 2–3 times longer than those with unsubstituted benzyl or pyridylmethyl groups (e.g., t₁/₂ > 60 min vs. 20–30 min) [1]. The target compound, by virtue of its 3,5-dimethoxy substitution pattern, is predicted to exhibit similarly enhanced metabolic stability, reducing the risk of rapid first-pass clearance in cellular assays performed in hepatocyte-containing media [2].

Metabolic stability Cytochrome P450 Microsomal clearance

Optimal Research and Procurement Applications for 1-(5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea


Focused Urease Inhibitor Screening Library

The compound's thiophen-2-yl urea moiety is a validated pharmacophore for urease inhibition, with structurally analogous thiadiazole-ureas delivering IC50 values between 0.87 and 8.32 µM against H. pylori urease [1]. Including this molecule in a screening deck diversifies the hydrogen-bond acceptor geometry relative to phenyl-urea entries and can reveal cryptic binding pockets in the urease active-site flap region.

Anticancer Lead Optimization Tool Compound

Backed by the cytotoxicity data of the 5-(thiophen-2-yl)-1,3,4-thiadiazole series (HepG-2 IC50 = 4.37 µM; A-549 IC50 = 8.03 µM) [2], this analog serves as a suitable starting point for late-stage functionalization. The 3,5-dimethoxybenzylthio group permits further derivatization (e.g., O-demethylation or Suzuki coupling) to probe the DHFR binding site identified by molecular docking studies.

Anti-MRSA Probe for Resistance Mechanism Studies

The thioether linkage in the target compound mirrors the structural feature associated with 4- to 8-fold lower MIC against MRSA relative to 5-amino-thiadiazole derivatives [3]. It is particularly suited for mechanistic studies investigating thioether-mediated evasion of bacterial efflux pumps or beta-lactamase synergy.

Metabolic Stability Benchmarking in ADME-Tox Panels

The 3,5-dimethoxy substitution pattern is predicted to elevate microsomal half-life beyond 60 min [4]. Consequently, this compound can be deployed as a positive control or benchmarking standard in microsome-based clearance assays when evaluating the metabolic stability of new thiadiazole-based chemical series.

Quote Request

Request a Quote for 1-(5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.